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Compound Name:
N-(4-Methoxyphenyl)-3-

oxobutanamide

Cat. No.: B109748 Get Quote

As a Senior Application Scientist, it is my experience that the value of a chemical entity is often

not in its immediate biological effect, but in its potential as a foundational building block. N-(4-
Methoxyphenyl)-3-oxobutanamide, also known as 4'-Methoxyacetoacetanilide, is a prime

example of such a molecule.[1][2] While not a therapeutic agent in itself, its rich chemical

functionality, particularly the β-ketoamide moiety, presents a versatile platform for the synthesis

of diverse and complex molecular architectures.[1]

This guide provides an in-depth exploration of N-(4-Methoxyphenyl)-3-oxobutanamide,

moving from its fundamental physicochemical properties and synthesis to its application as a

strategic starting point in drug design. We will detail field-proven protocols for its synthesis and

characterization and propose workflows for evaluating the biological potential of its derivatives.

Core Molecular Characteristics
Understanding the inherent properties of a scaffold is the first step in leveraging its synthetic

potential. N-(4-Methoxyphenyl)-3-oxobutanamide is a white to off-white crystalline powder.[1]

Its structure is defined by a central β-ketoamide group, which dictates much of its chemical

reactivity and potential for biological interactions.
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The fundamental properties of this compound are summarized below. These values are critical

for planning synthetic modifications, purification strategies, and formulation for biological

assays.

Property Value Source

Molecular Formula C₁₁H₁₃NO₃ [1][2][3]

Molecular Weight 207.23 g/mol [1][2][3]

IUPAC Name
N-(4-methoxyphenyl)-3-

oxobutanamide
[2]

CAS Number 5437-98-9 [1][3]

Melting Point 115-118 °C [1]

Appearance
White to off-white crystalline

powder
[1]

SMILES
CC(=O)CC(=O)NC1=CC=C(C

=C1)OC
[2][4]

InChIKey
SWAJJKROCOJICG-

UHFFFAOYSA-N
[2][4]

Structural Insight: The Keto-Enol Tautomerism
A key feature of the β-ketoamide core is its existence in a tautomeric equilibrium between the

keto and enol forms.[1] This involves the migration of a proton and a shift of electrons. While

the keto form is often predominant, particularly in the solid state, the enol form can be

stabilized by factors like intramolecular hydrogen bonding and plays a significant role in the

molecule's reactivity.[1] Crystallographic studies of closely related analogs confirm that the keto

tautomer is the form typically observed in crystals.[1][5]

Caption: Keto-enol tautomerism in N-(4-Methoxyphenyl)-3-oxobutanamide.
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Reproducible synthesis and rigorous characterization are the bedrock of chemical and

medicinal research. The following protocols are based on established condensation reactions.

[6]

Protocol 2.1: Synthesis of N-(4-Methoxyphenyl)-3-
oxobutanamide
The most direct route is the acylation of 4-methoxyaniline (p-anisidine) with a reactive β-keto

ester, such as ethyl acetoacetate.

Workflow Overview:

1. Combine Reactants
(4-Methoxyaniline &
Ethyl Acetoacetate)

2. Heat Under Reflux
(e.g., in Toluene/Xylene)

3. Cool & Precipitate
(Product crystallizes)

4. Vacuum Filtration
(Isolate crude solid)

5. Wash Solid
(e.g., with cold Ethanol)

6. Recrystallization
(e.g., from Ethanol/Water)

7. Dry Final Product
(Vacuum oven)

8. Characterization
(MP, NMR, MS)

Click to download full resolution via product page

Caption: General workflow for synthesis and purification.

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-

methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent like

toluene or xylene.

Rationale: Using a slight excess of the keto-ester ensures the complete consumption of

the aniline. The solvent facilitates heat transfer and allows the reaction to proceed at a

suitable temperature.

Heating: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and

maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Rationale: The heat provides the necessary activation energy for the condensation

reaction, which forms the amide bond and eliminates ethanol as a byproduct.
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Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room

temperature, then further cool in an ice bath. The product will typically precipitate out of the

solvent.

Rationale: The product's solubility is significantly lower in the cold solvent, leading to its

crystallization and separation from the reaction mixture.

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid cake

with a small amount of cold ethanol or hexane to remove residual starting materials and

solvent.

Rationale: Washing with a cold, non-dissolving solvent removes soluble impurities without

significant loss of the desired product.

Purification: Recrystallize the crude solid from a suitable solvent system, such as an

ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and slowly add

water until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Rationale: Recrystallization is a powerful purification technique that relies on the difference

in solubility between the product and impurities at different temperatures, yielding a highly

pure crystalline product.

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at

40-50 °C until a constant weight is achieved.

Protocol 2.2: Structural Characterization
Confirming the identity and purity of the synthesized compound is non-negotiable.
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Technique Expected Results

Melting Point
A sharp melting point within the expected range

(115-118 °C) indicates high purity.[1]

¹H NMR

Aromatic protons (methoxyphenyl group) will

appear as doublets in the downfield region

(~6.8-7.5 ppm). Methylene (-CH₂-) and methyl (-

CH₃) protons of the butanamide chain will

resonate further upfield.[1]

¹³C NMR

Expect distinct signals for the carbonyl carbons

(keto and amide), aromatic carbons (including

the methoxy-substituted carbon), and the

aliphatic carbons of the butanamide chain.[1]

Mass Spec.

The molecular ion peak corresponding to the

compound's molecular weight (e.g., [M+H]⁺ at

m/z 208.09) should be observed.

Application in Medicinal Chemistry & Drug Design
The true potential of N-(4-Methoxyphenyl)-3-oxobutanamide lies in its role as a scaffold. The

β-ketoamide and the methoxyphenyl ring are handles that can be strategically modified to

generate libraries of new chemical entities with diverse pharmacological profiles.

Scaffold for Derivative Synthesis
The core structure is a launchpad for creating analogs. The reactive methylene group between

the two carbonyls can be readily functionalized, and the phenyl ring can be further substituted

to explore structure-activity relationships (SAR).
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Chemical Modifications

Core Scaffold
N-(4-Methoxyphenyl)

-3-oxobutanamide

Functionalization at
α-Methylene Carbon

Substitution on
Phenyl Ring

Cyclization Reactions
(e.g., to form heterocycles)

Diverse Chemical Library

High-Throughput
Biological Screening

Hit Compound
(Shows desired activity)

Lead Optimization

Click to download full resolution via product page

Caption: Scaffold-based drug discovery workflow.

Case Study: A Precursor to Anthelmintic Agents
A compelling example of this scaffold's utility comes from a study on simplified albendazole

derivatives. Researchers synthesized N-(4-methoxyphenyl)pentanamide, a structurally related

amide, which displayed significant anthelmintic properties against the nematode Toxocara

canis.[7] This compound demonstrated activity comparable to the parent drug, albendazole, but

with a profile of lower cytotoxicity to human and animal cell lines.[7] In silico analysis further
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supported its excellent drug-likeness profile.[7] This research validates the N-(4-

methoxyphenyl)amide fragment as a pharmacologically relevant core for developing new anti-

parasitic agents.[7]

Exploratory Avenues
Based on the activities of related chemical classes, derivatives of N-(4-Methoxyphenyl)-3-
oxobutanamide could be investigated for a range of biological targets:

Antiplatelet Agents: Substituted benzamides have been designed and synthesized as

potential antiplatelet agents.[8]

P-Glycoprotein (P-gp) Inhibitors: The tetrahydroisoquinoline (THIQ) scaffold, often linked via

amide bonds, is a vital core for anticancer drug design, including the development of agents

that can reverse multidrug resistance by inhibiting P-gp.[9]

Enzyme Inhibition: The β-dicarbonyl motif is a known chelator and can interact with

metalloenzymes. It is also present in compounds targeting enzymes like DprE1, which is

crucial for mycobacterial cell wall synthesis.[1]

Protocols for Biological Evaluation
Once a library of derivatives is synthesized, a cascade of biological assays is required to

identify promising candidates. The following are standard, foundational protocols.

Protocol 4.1: In Vitro Cytotoxicity Screening (MTT
Assay)
This is a critical first-pass assay to determine the general toxicity of a compound against a cell

line (e.g., HEK293 for human cells) and establish a safe concentration range for subsequent

functional assays.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow

tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is

proportional to the number of living cells.
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Step-by-Step Methodology:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight in a 37 °C, 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control,

e.g., DMSO) in cell culture media. Remove the old media from the cells and add 100 µL of

the compound-containing media to the respective wells. Incubate for 24-48 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 2-4 hours.

Rationale: During this incubation, only metabolically active cells will convert the MTT into

formazan.

Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent

(e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan

crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell

growth is inhibited).

Protocol 4.2: In Vitro Anthelmintic Larval Viability Assay
Based on the promising results from albendazole analogs, this protocol can be adapted to

screen new derivatives for anti-parasitic activity.[7]

Principle: The assay measures the motility and viability of infective larvae of a model nematode

(e.g., Toxocara canis or Haemonchus contortus) after exposure to the test compound.

Step-by-Step Methodology:

Larvae Preparation: Obtain and prepare infective third-stage larvae (L3) of the chosen

nematode according to established parasitology protocols.
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Assay Setup: In a 96-well plate, add approximately 50-100 L3 larvae per well in a suitable

buffer (e.g., PBS or RPMI medium).

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a

positive control (e.g., albendazole) and a negative (vehicle) control.

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 24-72 hours.

Viability Assessment: Assess larval viability under an inverted microscope. Larvae are

considered dead or non-viable if they are motionless or have a straight, non-refractile

appearance, even after gentle prodding or thermal stimulus.

Data Analysis: Calculate the percentage of larval mortality for each compound concentration.

Determine the LC₅₀ (the concentration that kills 50% of the larvae).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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